molecular formula C5H5ClN2O B599383 5-chloro-3-methylpyrazin-2(1H)-one CAS No. 105985-18-0

5-chloro-3-methylpyrazin-2(1H)-one

Cat. No.: B599383
CAS No.: 105985-18-0
M. Wt: 144.558
InChI Key: RPSYCJIAXZWJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylpyrazin-2(1H)-one (CAS RN 89283-33-0) is a chemical compound with the molecular formula C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol. Its structure features a pyrazinone core, a privileged scaffold in medicinal chemistry known for its versality in drug design . This compound is characterized by its specific SMILES notation: CC1=CNC(=O)C(=N1)Cl . As a building block, pyrazinone derivatives are found in a range of natural products and are involved in the preparation of numerous bioactive molecules, making them valuable for constructing more complex chemical entities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with associated documentation, including a Safety Data Sheet (SDS) and Certificate of Analysis (COA). Handling and Storage: For product integrity and safety, this compound should be stored under an inert atmosphere at 2-8°C. Warning: This product is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYCJIAXZWJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677826
Record name 5-Chloro-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-18-0
Record name 5-Chloro-3-methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105985-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization of 5 Chloro 3 Methylpyrazin 2 1h One

Synthesis of Novel Pyrazinone Analogues

The modification of the 5-chloro-3-methylpyrazin-2(1H)-one scaffold is a key strategy for generating novel pyrazinone analogues. This can be achieved through diversification at various positions on the pyrazinone ring.

The chlorine atom at the C-5 position of the pyrazinone ring is a prime site for modification. It behaves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. While functionalization of the C-5 vinylhalo position can be challenging, it is often achieved after initial derivatization at the C-3 position. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for introducing aryl and heteroaryl moieties at the C-5 position. nih.govrsc.org For instance, after modification at other positions, a Suzuki-Miyaura coupling can be employed to introduce a 7-azaindole-3-boronic acid pinacol (B44631) ester at C-5. rsc.orgudg.edu Similarly, palladium-catalyzed cross-coupling reactions have been utilized to append various substituents to the C-5 position of related 5-bromo-2(1H)-pyrazinones. nih.govrsc.org

Nucleophilic substitution with thiols has also been demonstrated. For example, the reaction of a related 3-anilino-5-bromo-1-methylpyrazin-2(1H)-one with 2-methylbenzenethiol (B91028) in the presence of cesium carbonate leads to the displacement of the bromine atom and the formation of a new carbon-sulfur bond. acs.org

Reaction TypeReagents/ConditionsResulting Moiety at C-5Reference
Suzuki-Miyaura Coupling7-azaindole-3-boronic acid pinacol ester, Pd catalyst7-azaindole rsc.orgudg.edu
Nucleophilic Substitution2-methylbenzenethiol, Cs₂CO₃, NMP2-methylphenylthio acs.org
Suzuki-Miyaura Coupling3-pyridylboronic acid, Pd catalyst3-pyridyl acs.org

While modifications at the C-5 and N-1 positions are more commonly reported, functionalization of the C-3 methyl group presents another avenue for derivatization. This can involve reactions such as oxidation or condensation to introduce new functional groups. For instance, in related pyrazine (B50134) systems, a methyl group at the C-6 position has been derivatized into a nitroguanidino substituent through a multi-step sequence. rsc.org Although direct examples for the C-3 methyl group of this compound are less documented in readily available literature, the principles of activating and transforming a methyl group on a heterocyclic ring are applicable.

The nitrogen atom at the N-1 position of the pyrazinone ring is nucleophilic and can be readily alkylated or acylated. rsc.org This modification is a common strategy to introduce diversity and modulate the properties of the pyrazinone scaffold. nih.gov Classical conditions for N-alkylation often involve the use of a base, such as sodium hydride, and an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Phase transfer catalysts have also been employed for the N-alkylation of imides under solvent-free conditions, offering a more environmentally friendly approach. researchgate.net

For example, N-alkylation has been achieved using benzyl (B1604629) bromide in the presence of a base to yield N-benzyl derivatives. acs.org This modification is often a key step in multi-step synthetic sequences aimed at producing complex pyrazinone-based molecules. nih.gov

Introduction of Complex Chemical Moieties

The this compound scaffold serves as a building block for the synthesis of more elaborate chemical structures. Through a sequence of reactions at the various reactive sites, complex moieties can be introduced.

For instance, a multi-step synthesis can involve initial N-alkylation, followed by nucleophilic substitution at the C-3 position (in dihalo-pyrazinone systems), and finally a Suzuki-Miyaura coupling at the C-5 position. rsc.orgudg.edu This sequential approach allows for the controlled and regioselective introduction of different substituents, leading to highly functionalized and complex pyrazinone derivatives. One example involves the synthesis of 1,3,5-trisubstituted-2(1H)-pyrazinones where substituents are introduced at C-1, followed by C-3 via reaction with an amine, and finally at C-5 through a Suzuki-Miyaura cross-coupling. nih.gov The synthesis of BMS-986034, a complex molecule, involves the formation of a bipyridine core followed by the introduction of pyrimidine, piperidine, and pyrrolidine (B122466) moieties, showcasing the potential for building intricate structures from heterocyclic precursors. ontosight.ai

Structure-Reactivity Relationships in Derivatization Pathways

The reactivity of the this compound scaffold is governed by the electronic properties of the pyrazinone ring and its substituents. The chlorine atom at C-5 is part of a vinylogous acid chloride system, which influences its reactivity in nucleophilic substitution reactions. nih.gov The electron-withdrawing nature of the chlorine atom and the carbonyl group affects the electron density distribution across the ring system.

In dihalo-pyrazinone systems, the C-3 position, being part of an imidoyl chloride moiety, is often more reactive towards nucleophiles than the C-5 vinylhalo position. nih.govudg.edu This allows for selective derivatization at C-3. Once the C-3 position is functionalized, the electronic nature of the ring is altered, which can in turn influence the reactivity of the C-5 position in subsequent reactions like metal-catalyzed cross-couplings. nih.gov

The nature of the substituent at the N-1 position also plays a role. Bulky or electron-withdrawing groups at N-1 can influence the conformation and reactivity of the pyrazinone ring. nih.gov These structure-reactivity relationships are crucial for designing efficient and selective synthetic routes to novel pyrazinone derivatives.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 105985-18-0), detailed research findings and data necessary to fully populate the requested article sections are not available in publicly accessible scientific literature and databases.

The compound is listed in chemical supplier catalogs, confirming its existence and basic properties such as its molecular formula (C₅H₅ClN₂O) and molecular weight (144.56 g/mol ). However, the specific, in-depth analytical data required for a thorough discussion of its spectroscopic characterization could not be retrieved.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the instructions. Generating such an article without access to the actual ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR, and UV-Vis spectra would require speculation and would not meet the standards of scientific accuracy.

To facilitate future research, the key identifiers for this compound are provided in the table below.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural description.

As of the current literature, a dedicated single-crystal X-ray diffraction study for 5-chloro-3-methylpyrazin-2(1H)-one has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates are not available. However, based on the known structures of related pyrazinone and other heterocyclic molecules, a predictive analysis of its solid-state structure can be made.

Table 1: Predicted Molecular and Crystal Structure Properties of this compound

Parameter Predicted Feature Basis of Prediction
Molecular Geometry Largely planar pyrazinone ring General structure of pyrazinone and related heterocycles
Key Functional Groups N-H (donor), C=O (acceptor), C-Cl Chemical structure
Primary Intermolecular Interaction N-H···O=C hydrogen bonding Presence of hydrogen bond donor and acceptor sites
Potential Crystal Packing Dimer formation or chain structures Common packing motifs for molecules with similar functional groups

| Secondary Interactions | van der Waals forces, possible C-H···Cl contacts | Influence of chloro and methyl substituents on packing |

Vibrational Spectroscopy (e.g., FT-Raman) and Correlation with Theoretical Data

Vibrational spectroscopy, including Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique used to probe the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion, and its frequency provides a fingerprint for the compound's structure and bonding environment. The correlation of experimental spectra with theoretical data, typically from Density Functional Theory (DFT) calculations, allows for a detailed and confident assignment of the observed vibrational bands.

Direct experimental FT-Raman spectra for this compound are not currently available in published literature. However, valuable insights can be drawn from computational studies and experimental data of structurally similar compounds. For instance, a spectroscopic and theoretical study on the related molecule, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, provides a basis for predicting the vibrational characteristics of the 5-chloro-pyrazinone core. nih.gov

DFT calculations are instrumental in predicting the vibrational frequencies and intensities. By optimizing the molecular geometry and computing the force constants, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, enabling a more accurate comparison with experimental data.

For this compound, several key vibrational modes are expected:

C=O Stretching: The carbonyl group should exhibit a strong and characteristic stretching vibration, typically in the region of 1650-1700 cm⁻¹. In the related 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, this mode was observed in the Raman spectrum at 1599 cm⁻¹, with a calculated value contributing 61% to the Potential Energy Distribution (PED). nih.gov

Pyrazine (B50134) Ring Vibrations: The pyrazine ring will have a series of characteristic stretching and deformation modes, generally appearing in the 1300-1600 cm⁻¹ and 600-1000 cm⁻¹ regions, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the range of 550-850 cm⁻¹. For the aforementioned related pyrazine derivative, C-Cl stretching modes were assigned to Raman bands at 671 cm⁻¹ and 512 cm⁻¹, which correlated well with theoretical calculations. nih.gov

C-CH₃ Vibrations: The methyl group will have characteristic symmetric and asymmetric stretching and bending modes.

The table below presents theoretical vibrational data for the related compound 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, highlighting the modes that are most relevant for predicting the spectrum of this compound.

Table 2: Selected Theoretical and Experimental Vibrational Data for the Related Compound 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide and Predicted Relevance

Raman (cm⁻¹) nih.gov Theoretical (cm⁻¹) nih.gov Assignment (PED %) nih.gov Predicted Relevance for this compound
1599 - υ(C=O) (61%) A strong C=O stretching band is expected in this region.
671 678 υ(C-Cl) (40%) A C-Cl stretching mode is anticipated in this lower frequency range.
512 511 υ(C-Cl) (47%) Another C-Cl related mode, likely mixed with other vibrations.
- - Pyrazine ring stretching/breathing modes Multiple bands corresponding to the pyrazine ring system are expected.
- - C-CH₃ stretching and bending modes Vibrations specific to the methyl group substituent would be present.

Data derived from a study on a structurally related compound to provide an estimation for the target molecule.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic strategies for pyrazinone cores often involve multi-step sequences that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 5-chloro-3-methylpyrazin-2(1H)-one. A promising avenue lies in the exploration of one-pot reactions that minimize waste and energy consumption. For instance, adapting methodologies used for other heterocyclic systems, such as the use of ultrasonic irradiation in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, could offer a greener alternative to conventional heating. bme.hu

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is crucial. Research into novel catalytic systems, perhaps utilizing earth-abundant metals, for the key cyclization and chlorination steps could significantly improve the sustainability of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic routes. Investigating solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could also contribute to more sustainable production methods for this pyrazinone derivative. ekb.eg

Discovery of Novel Reactivity Patterns and Chemical Transformations

The chloro-substituent at the 5-position of the pyrazinone ring is a key functional handle for a variety of chemical transformations. A significant area for future research is the exploration of palladium-catalyzed cross-coupling reactions to introduce diverse substituents at this position. clockss.orgresearchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which have been successfully applied to other chloropyrazines, could be systematically investigated with this compound. clockss.orgnih.govnih.govyoutube.com This would enable the synthesis of a large library of derivatives with varied electronic and steric properties, which could be valuable for structure-activity relationship studies in various applications.

Beyond established cross-coupling methods, the discovery of entirely new reactivity patterns for this pyrazinone scaffold is a compelling prospect. This could involve exploring its potential in C-H activation reactions at other positions on the ring or investigating its behavior in cycloaddition reactions. rsc.org The interplay between the chloro, methyl, and ketone functionalities could lead to unique and unforeseen chemical transformations. A systematic study of its reactivity with a wide range of nucleophiles, electrophiles, and radical species would be essential in uncovering this novel chemistry.

Exploration of Pyrazinone Scaffolds in New Chemical Materials

While pyrazinones are well-recognized for their biological activities, their potential in materials science is a largely unexplored frontier. nih.gov The rigid, planar structure of the pyrazinone core, combined with the ability to introduce various functional groups, makes it an attractive building block for novel organic materials. Future research could focus on incorporating this compound and its derivatives into polymers. rsc.orgmdpi.comyoutube.comyoutube.com The introduction of this heterocyclic unit could impart specific properties to the polymer, such as thermal stability, conductivity, or photoluminescence.

Another promising area is the development of pyrazinone-based functional materials with applications in electronics and photonics. For example, derivatives of 1,3,5-triazine (B166579) have been extensively studied for their use in electroluminescent devices and as fluorescent sensors. rsc.org By analogy, appropriately functionalized derivatives of this compound could be designed to exhibit interesting photophysical properties, such as thermally activated delayed fluorescence (TADF) or two-photon absorption. The synthesis of pyrazinone-containing dyes and pigments for various applications also warrants investigation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. A key area for future computational research is the in-depth study of its tautomeric equilibrium. wuxiapptec.comd-nb.infomdpi.com Density Functional Theory (DFT) and high-level ab initio methods can be employed to accurately determine the relative energies of the possible tautomers in different solvent environments. wuxiapptec.comnih.gov This is crucial as the dominant tautomer will dictate the molecule's reactivity and biological interactions.

Furthermore, computational modeling can be used to predict the outcomes of various chemical reactions. For example, DFT calculations can be used to model the transition states of potential cross-coupling reactions, providing insights into the reaction barriers and helping to optimize reaction conditions. nih.gov Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which would be invaluable for the characterization of new derivatives. chemrxiv.orgmdpi.com Molecular dynamics simulations could be employed to study the interactions of pyrazinone derivatives with biological targets or their self-assembly into larger material structures.

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the mechanisms of reactions involving this compound is essential for controlling the outcomes of synthetic transformations and for designing new reactions. Future research should focus on detailed mechanistic studies of key reactions, such as nucleophilic aromatic substitution at the 5-position. Kinetic studies, including the determination of reaction orders and activation parameters, can provide valuable data on the reaction mechanism.

The combination of experimental and computational approaches will be particularly powerful in elucidating complex reaction pathways. For example, DFT calculations can be used to map out the potential energy surfaces of reactions, identifying intermediates and transition states. mdpi.com This can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. Isotope labeling studies can also be a powerful tool to trace the fate of atoms during a reaction and to provide further evidence for a proposed mechanism. A deeper mechanistic understanding will ultimately enable the more rational design of synthetic routes and the prediction of novel reactivity for this versatile heterocyclic scaffold.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-methylpyrazin-2(1H)-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves chlorination of 5-methylpyrazin-2(1H)-one using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

  • Temperature : Maintain reflux (70–80°C) to ensure complete conversion.
  • Stoichiometry : Use a 1.2:1 molar ratio of SOCl₂ to substrate to avoid over-chlorination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .
    Table 1: Representative Reaction Conditions
ParameterOptimal Value
Temperature75°C (reflux)
SOCl₂ Ratio1.2 equivalents
Reaction Time6–8 hours
Yield85–92%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~8.0 ppm) and confirms substitution patterns.
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error.
  • FT-IR : Validates carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

  • Electrophilic Sites : The C-5 chlorine atom shows higher electrophilicity (Mulliken charge: +0.32) compared to C-3 methyl (-0.12).
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing activation energy by ~15 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for pyrazinone derivatives?

Methodological Answer:

  • Dose-Response Studies : Use IC₅₀ values from standardized assays (e.g., kinase inhibition) to compare activity across studies.
  • Structural Analogues : Synthesize derivatives (e.g., 5-fluoro or 5-bromo variants) to isolate electronic effects.
  • Statistical Validation : Apply ANOVA to assess significance (p < 0.05) in replicate experiments .

Q. How are multi-step syntheses optimized to minimize byproducts in pyrazinone derivatives?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS after each step to detect intermediates.
  • Catalytic Systems : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura) with <5% side products.
  • Flow Chemistry : Continuous reactors enhance reproducibility and reduce reaction times by 40% .
    Table 2: Optimization of a Coupling Reaction
ConditionBatch ReactorFlow Reactor
Yield72%89%
Reaction Time12 hours4 hours
Purity88%95%

Structural and Mechanistic Insights

Q. What crystallographic data reveal the conformation of this compound in solid-state studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) confirms:

  • Bond Angles : N1-C2-O1 angle = 120.5°, indicating sp² hybridization.
  • Packing : π-π stacking between pyrazinone rings (3.5 Å spacing) stabilizes the lattice .

Q. How does substituent position influence the tautomeric equilibrium of pyrazin-2(1H)-one derivatives?

Methodological Answer:

  • ¹H NMR in DMSO-d₆ : Integration of keto (NH, δ ~10.5 ppm) vs. enol (OH, δ ~12.0 ppm) forms.
  • DFT Calculations : Methyl at C-3 stabilizes the keto form by 3.8 kcal/mol due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.